1-(3-Amino-4-fluorosulfonyloxyphenyl)sulfonylpyrrolidine
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Overview
Description
1-(3-Amino-4-fluorosulfonyloxyphenyl)sulfonylpyrrolidine is a fascinating chemical compound with a unique structure that combines a pyrrolidine ring with a sulfonyl group and a fluorosulfonyloxyphenyl moiety. This compound holds immense potential for enhancing studies in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-(3-Amino-4-fluorosulfonyloxyphenyl)sulfonylpyrrolidine typically involves the construction of the pyrrolidine ring followed by the introduction of the sulfonyl and fluorosulfonyloxyphenyl groups. The synthetic routes and reaction conditions can vary, but common methods include:
Ring Construction: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors. For example, starting from a suitable amine and an aldehyde or ketone, the ring can be formed through a cyclization reaction.
Functionalization: Once the pyrrolidine ring is formed, it can be functionalized with the sulfonyl and fluorosulfonyloxyphenyl groups.
Chemical Reactions Analysis
1-(3-Amino-4-fluorosulfonyloxyphenyl)sulfonylpyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The amino and fluorosulfonyloxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation can be achieved using oxidizing agents like hydrogen peroxide, while reduction can be carried out using reducing agents like sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Amino-4-fluorosulfonyloxyphenyl)sulfonylpyrrolidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate enzyme activity, receptor binding, and other biological processes.
Medicine: The compound has potential applications in drug discovery and development. Its unique structure and reactivity make it a valuable candidate for the design of new therapeutic agents.
Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of various chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Amino-4-fluorosulfonyloxyphenyl)sulfonylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(3-Amino-4-fluorosulfonyloxyphenyl)sulfonylpyrrolidine can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring and different substituents. These compounds share the core pyrrolidine structure but differ in their functional groups and reactivity.
Sulfonyl Compounds: Compounds with a sulfonyl group attached to various structures. These compounds have similar reactivity due to the presence of the sulfonyl group but differ in their overall structure and applications.
Fluorosulfonyloxy Compounds: Compounds with a fluorosulfonyloxy group attached to different structures.
Properties
IUPAC Name |
1-(3-amino-4-fluorosulfonyloxyphenyl)sulfonylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O5S2/c11-20(16,17)18-10-4-3-8(7-9(10)12)19(14,15)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFOYGNTSRNQEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)OS(=O)(=O)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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